Methyl 2-(5-fluoropyridin-3-yl)propanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(5-fluoropyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCKTRRPLCQQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Nucleophilic Aromatic Substitution
Method Overview:
This approach involves the nucleophilic substitution of a suitable leaving group on a pyridine ring, such as 3-chloropyridine or 3-bromopyridine derivatives, with fluorine or fluorinated intermediates, followed by esterification.
Preparation of 5-fluoropyridin-3-ol:
The synthesis often begins with the fluorination of pyridine derivatives, where electrophilic fluorination reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) are employed to introduce fluorine at the 5-position of pyridine (see references and).Esterification:
The 5-fluoropyridin-3-ol is then reacted with a suitable propanoic acid derivative or activated ester (e.g., acid chlorides or anhydrides) under basic or catalytic conditions to form the methyl ester. This step often involves reagents like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylurea (DCU) as coupling agents.
5-fluoropyridin-3-ol + methyl chloroformate → methyl 2-(5-fluoropyridin-3-yl)propanoate
- Straightforward and high-yielding when starting from fluorinated pyridine derivatives.
- Suitable for large-scale synthesis.
Multi-Step Functionalization of Pyridine Rings
Method Overview:
This involves constructing the pyridine core with fluorine substitution via multi-step sequences, including halogenation, directed lithiation, or electrophilic fluorination, followed by esterification.
Electrophilic Fluorination:
Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to selectively introduce fluorine at the 5-position of pyridine rings that are pre-functionalized with other substituents.Preparation of 3-Halopyridines:
Starting from commercially available 3-halopyridines, subsequent nucleophilic substitution with fluorinating agents yields 5-fluoropyridine derivatives.Ester Formation:
The resulting fluorinated pyridine is then subjected to esterification with methyl chloroformate or methyl alcohol in the presence of catalysts like DMAP (4-dimethylaminopyridine) or acid chlorides, under conditions optimized for selectivity and yield.
3-bromo-5-fluoropyridine + methyl alcohol + catalytic amount of acid catalyst → this compound
- Allows for precise control over fluorination position.
- Compatible with various functional groups, enabling diversification.
Catalytic and Microwave-Assisted Methods
Recent advancements include the use of microwave irradiation to accelerate esterification and fluorination steps, improving yields and reducing reaction times.
- Microwave-assisted esterification of 5-fluoropyridin-3-ol with methyl chloroformate under solvent-free or minimal solvent conditions, achieving rapid conversion with high purity.
Research Findings:
A study demonstrated that microwave irradiation at 170°C for 30 minutes significantly enhances ester formation efficiency, with yields reaching up to 80% under optimized conditions.
Data Table: Summary of Preparation Methods
Notes on Research Findings
Selectivity and Yield:
Fluorination at the 5-position of pyridine rings can be achieved with high selectivity using electrophilic fluorinating agents, especially when directed by existing substituents or protective groups.Reaction Optimization:
Microwave-assisted techniques have been shown to improve reaction times and yields, reducing the need for prolonged heating and minimizing side reactions.Scalability: These methods are adaptable for large-scale synthesis, with process parameters optimized for industrial applications.
Biological Activity
Methyl 2-(5-fluoropyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated pyridine ring, which is known to enhance biological activity through various mechanisms. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in nucleotide synthesis, which may contribute to its antiviral and anticancer effects.
- Receptor Modulation : It can modulate the activity of specific receptors, potentially influencing cellular signaling pathways related to apoptosis and cell cycle regulation.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits notable antiviral and anticancer properties. In vitro studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells. For instance:
- Antiviral Studies : In a study involving viral replication assays, this compound displayed significant inhibitory effects against influenza virus strains, highlighting its potential as an antiviral agent .
- Anticancer Activity : In cancer cell lines, this compound induced apoptosis through activation of caspase pathways, leading to reduced cell viability .
Case Studies
-
Study on Viral Inhibition :
- Objective : To evaluate the antiviral efficacy of this compound against influenza viruses.
- Methodology : The compound was tested in various concentrations on infected cell cultures.
- Results : A dose-dependent reduction in viral titers was observed, with significant inhibition at concentrations above 10 µM .
-
Evaluation in Cancer Models :
- Objective : To assess the anticancer potential of the compound in ovarian cancer models.
- Methodology : The compound was administered to ovarian cancer cell lines, followed by analysis of cell viability and apoptosis markers.
- Results : The treatment resulted in a significant decrease in cell proliferation and increased markers of apoptosis compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antiviral, Anticancer | Effective against influenza and ovarian cancer |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Structure | Moderate Anticancer | Similar mechanism but less potent |
| Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate | Structure | Antimicrobial | Different halogen substituent alters reactivity |
Comparison with Similar Compounds
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Molecular Formula : C₉H₁₁FN₂O₃ | Molar Mass : 230.20 g/mol
Key Differences :
- Substituents: This compound has an additional amino group at position 2 of the pyridine ring, alongside fluorine at position 5.
- However, the amino group may also raise the pKa, making the compound more basic.
- Applications: Amino groups are critical in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding. The discontinuation of this compound (as noted in product catalogs) suggests challenges in synthesis or stability .
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Molecular Formula : C₁₂H₁₃FN₂O₂ | Molar Mass : 236.24 g/mol
Key Differences :
- Core Structure: Replaces the pyridine ring with an indole system (a fused benzene-pyrrole aromatic ring).
- This positional difference affects stereochemistry and biological interactions.
- Physicochemical Properties : The indole core increases lipophilicity (higher logP) compared to pyridine derivatives, which may improve membrane permeability but reduce aqueous solubility .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-(5-fluoropyridin-3-yl)propanoate | C₉H₁₀FNO₃ | 215.18 | Pyridine | 5-fluoro | Ester |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | C₉H₁₁FN₂O₃ | 230.20 | Pyridine | 2-amino, 5-fluoro | Ester, Amino |
| Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate | C₁₂H₁₃FN₂O₂ | 236.24 | Indole | 5-fluoro (on indole), 2-amino (chain) | Ester, Amino |
Research Findings and Implications
Fluorine Effects : Fluorine’s electron-withdrawing nature stabilizes the pyridine ring in all compounds, reducing susceptibility to oxidation and enhancing binding affinity in target interactions.
Amino Group Impact: The amino group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate introduces basicity and hydrogen-bonding capacity, which could improve receptor binding but may complicate synthetic purification due to reactivity .
Core Heterocycle Differences: Indole derivatives (e.g., Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate) exhibit distinct electronic profiles compared to pyridine analogs, influencing their interaction with biological targets like serotonin receptors or cytochrome P450 enzymes .
Ester Hydrolysis: The propanoate ester in all compounds serves as a prodrug motif, enabling controlled release of active metabolites in physiological environments.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(5-fluoropyridin-3-yl)propanoate in academic research?
Methodological Answer: The synthesis typically involves fluoropyridine precursor functionalization. A common approach is nucleophilic substitution or cross-coupling reactions. For example:
- Step 1: Start with 5-fluoropyridin-3-yl derivatives (e.g., halogenated intermediates).
- Step 2: Use palladium-catalyzed Suzuki-Miyaura coupling to introduce the propanoate moiety .
- Step 3: Acid-catalyzed esterification (e.g., BF₃·Et₂O) to form the methyl ester, as described for analogous pyridine derivatives .
- Key Parameters: Maintain anhydrous conditions, use 1.2–1.5 equivalents of coupling agents, and monitor reaction progress via TLC.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the fluoropyridine ring substitution pattern and ester linkage. Fluorine coupling in ¹H NMR (e.g., 5-fluoropyridin-3-yl protons split into doublets) is diagnostic .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. How should researchers assess the hydrolytic stability of this compound in aqueous buffers?
Methodological Answer:
- Experimental Design: Incubate the compound in pH 2–9 buffers at 25–37°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
- Analysis: Quantify degradation via HPLC. Hydrolysis of the ester group produces 2-(5-fluoropyridin-3-yl)propanoic acid, identifiable by retention time shifts .
- Key Insight: Stability decreases above pH 7 due to nucleophilic attack by hydroxide ions. Use non-aqueous solvents for long-term storage.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecule’s geometry using B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic sites (e.g., ester carbonyl carbon) prone to nucleophilic attack .
- Transition-State Modeling: Simulate hydrolysis pathways using Gaussian or ORCA. Compare activation energies for acid- vs. base-catalyzed mechanisms.
- Validation: Correlate computational results with experimental kinetic data (e.g., Arrhenius plots from stability studies) .
Q. What strategies resolve contradictory data in reaction yields when varying fluoropyridine substituents?
Methodological Answer:
- Systematic Variation: Synthesize analogs with substituents at positions 2, 4, or 6 on the pyridine ring. Compare yields to identify steric/electronic effects .
- Multivariate Analysis: Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use JMP or Minitab for statistical validation.
- Case Study: Lower yields in bulkier substituents (e.g., 2-methyl groups) suggest steric hindrance in coupling reactions. Adjust catalyst (e.g., switch from Pd(PPh₃)₄ to XPhos Pd G3) .
Q. How do fluoropyridine derivatives like this compound interact with biological targets in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to target enzymes (e.g., kinases). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
- Kinetic Assays: Perform Michaelis-Menten experiments with varying substrate concentrations. Measure IC₅₀ values to quantify inhibition potency.
- Structural Validation: Co-crystallize the compound with the enzyme (if feasible) and resolve the structure via X-ray crystallography (2.0–3.0 Å resolution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
